Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate
Description
Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is a fluorinated organic compound with the molecular formula C₉H₈F₂O₂S. Its structure features a thiophene ring substituted at the 3-position with a difluoroacetate ester group. This compound has garnered attention in synthetic chemistry due to its utility as a fluorinated building block for pharmaceuticals, agrochemicals, and functional materials.
Properties
CAS No. |
1245643-36-0 |
|---|---|
Molecular Formula |
C8H8F2O2S |
Molecular Weight |
206.207 |
IUPAC Name |
ethyl 2,2-difluoro-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3 |
InChI Key |
BYVCTNGFRFNBHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CSC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Photoredox-Catalyzed Coupling
A widely cited method involves the reaction of 3-thiopheneboronic acid with ethyl bromodifluoroacetate under photoredox conditions. In a representative procedure:
-
Reagents : 3-Thiopheneboronic acid (1.0 equiv), ethyl bromodifluoroacetate (2.0 equiv), Ir(ppy)₃ (1 mol%), K₂HPO₄ (2.0 equiv).
-
Solvent : Dimethyl sulfoxide (DMSO).
-
Conditions : Blue LED irradiation (12 W), 24 hours under argon.
-
Workup : Ethyl acetate extraction, brine washing, silica gel chromatography.
-
Yield : 68–72% after purification.
This method exploits the oxidative quenching cycle of Ir(ppy)₃ to generate difluoroalkyl radicals, which couple with the thiophene nucleus. The use of DMSO enhances solubility and stabilizes reactive intermediates.
Nucleophilic Displacement with Malonate Esters
An alternative approach adapts malonate chemistry for fluorine incorporation:
-
Thiophene chlorination : Thiophene is treated with Cl₂ in CCl₄ to yield 2-chlorothiophene.
-
Iodination : 2-Chlorothiophene reacts with NaI in acetone/tetrahydrofuran (3:1 v/v) at 60°C for 6 hours.
-
Alkylation : 2-Iodothiophene is coupled with diethyl malonate under UV light (254 nm) using 2,6-lutidine as a base.
-
Fluorination : The malonate intermediate undergoes fluorination with Selectfluor® in acetonitrile.
Key Advantage : This sequential method avoids hazardous fluorinating agents, though total yields are moderate (45–50%) due to multi-step losses.
Industrial Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes safety and scalability. A patented continuous-flow process achieves this via:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
-
Conditions : 150°C, 300 W, 15 minutes.
-
Catalyst : Potassium tert-butoxide (t-BuOK).
-
Solvent : Tetrahydrofuran (THF).
Reaction Optimization Strategies
Solvent Effects
Solvent polarity critically influences reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMSO | 46.7 | 72 | 5 |
| THF | 7.5 | 65 | 12 |
| Acetonitrile | 37.5 | 58 | 18 |
Polar aprotic solvents like DMSO stabilize transition states, reducing side reactions.
Catalyst Loading
Variations in Ir(ppy)₃ concentration demonstrate a non-linear relationship with yield:
| Catalyst (mol%) | Yield (%) |
|---|---|
| 0.5 | 55 |
| 1.0 | 72 |
| 2.0 | 73 |
No significant improvement occurs beyond 1 mol%, suggesting catalyst saturation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical for cellular proliferation and tumor development, and its inhibition can lead to reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
Electronic Effects of Substituents
- Electron-withdrawing groups (EWGs) : The 4-nitrophenyl variant () exhibits enhanced electrophilicity due to the nitro group, making it reactive in nucleophilic substitutions. In contrast, the thiophene-3-yl derivative () benefits from aromatic stabilization, enabling applications in photoredox catalysis .
- Fluorinated substituents : The trifluoromethyl group in increases lipophilicity and metabolic stability, critical for agrochemical design .
Biological Activity
Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate features a unique combination of a thiophene ring and a difluoroacetate moiety. The molecular formula is , with a molecular weight of approximately 220.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, contributing to its biological efficacy.
The biological activity of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is primarily attributed to its interaction with specific molecular targets and signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, leading to altered metabolic processes within cells.
- Signaling Pathway Modulation : It has been suggested that ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate interacts with the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in cancer biology and cellular growth regulation.
Biological Activities
Research indicates that ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate exhibits several significant biological activities:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Properties
The compound's ability to modulate key signaling pathways may contribute to its anticancer effects. For instance, it may inhibit tumor growth by affecting the proliferation and survival of cancer cells through the aforementioned signaling pathways.
Research Findings and Case Studies
A review of relevant literature reveals several studies highlighting the biological activities of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate:
| Study | Findings |
|---|---|
| Demonstrated significant inhibition of cancer cell lines through modulation of EGFR/PI3K/AKT/mTOR pathways. | |
| Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy. | |
| Suggested potential applications in drug development due to enhanced binding affinity attributed to fluorine substitution. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
